Aluminum hydroxide (Al(OH))

Description

Significance of Aluminum Hydroxide (B78521) Polymorphism in Research Contexts

The existence of aluminum hydroxide in four distinct crystalline forms, or polymorphs—gibbsite, bayerite, nordstrandite, and doyleite—is a critical aspect driving its research significance. wikipedia.orgwikipedia.org These polymorphs all consist of layers of octahedral aluminum hydroxide units linked by hydrogen bonds, but they differ in the way these layers are stacked. wikipedia.orgmdpi.com This structural variation leads to differences in their physical and chemical properties, influencing their suitability for various applications.

Gibbsite is the most common and stable form, while bayerite, nordstrandite, and doyleite are rarer. wikipedia.orgatamanchemicals.com The study of these polymorphs is crucial for understanding the fundamental principles of crystallization and phase transformations in aluminum-containing systems. acs.orgcambridge.org Research into the synthesis and transformation of these polymorphs provides insights into controlling crystal structure and morphology, which is essential for tailoring materials with specific properties. researchgate.net For instance, the transformation between bayerite and gibbsite is influenced by factors such as temperature and caustic concentration. researchgate.net

The distinct properties of each polymorph are leveraged in various research and industrial applications. For example, the specific crystal structure of a polymorph can affect its performance as a precursor for the synthesis of other aluminum compounds like alumina (B75360) (Al₂O₃), which is widely used in catalysis and ceramics. st-andrews.ac.ukacs.org The ability to selectively synthesize a particular polymorph is a key area of investigation, with studies exploring the influence of reaction conditions such as pH and the presence of certain ions. uct.ac.za

Table 1: Comparison of Aluminum Hydroxide Polymorphs

| Property | Gibbsite | Bayerite | Nordstrandite | Doyleite |

| Crystal System | Monoclinic or Triclinic wikipedia.org | Monoclinic wikipedia.org | Triclinic wikipedia.org | Triclinic wikipedia.orgarizona.edu |

| Common Designation | γ-Al(OH)₃ or α-Al(OH)₃ wikipedia.org | α-Al(OH)₃ or β-alumina trihydrate wikipedia.org | Al(OH)₃ wikipedia.org | Al(OH)₃ wikipedia.org |

| Stability | Most stable polymorph st-andrews.ac.uk | Less stable than gibbsite researchgate.net | Rare atamanchemicals.com | Least stable polymorph wikipedia.org |

| Structure | Stacked sheets of linked octahedra with hydrogen bonds between layers. wikipedia.org | Layers are stacked directly above one another. arizona.edu | Differs in the stacking of layers. wikipedia.org | Bilayer structure similar to its polymorphs, differing in interlayer shift vectors. wikipedia.org |

| Natural Occurrence | Main component of bauxite (B576324). wikipedia.org | Rarer than gibbsite. wikipedia.org | Much rarer than gibbsite. wikipedia.org | Rare mineral. wikipedia.org |

This table is generated based on available data and may not be exhaustive.

Interdisciplinary Research Landscape of Aluminum Hydroxide

The study of aluminum hydroxide extends across a broad and interdisciplinary research landscape, encompassing fields from materials science and chemistry to environmental science and pharmaceuticals. fortunebusinessinsights.comqingdaopengfeng.comresearchgate.net Its multifaceted nature makes it a valuable compound for a diverse range of scientific investigations and technological advancements.

In materials science , aluminum hydroxide is extensively researched as a flame retardant filler for polymers. atamanchemicals.comqingdaopengfeng.com When heated, it decomposes endothermically, releasing water vapor and absorbing a significant amount of heat, thereby inhibiting the spread of fire. atamanchemicals.com Research in this area focuses on optimizing its flame-retardant properties by controlling particle size and surface chemistry. Furthermore, it serves as a crucial precursor for the production of various aluminum compounds, including calcined aluminas, aluminum sulfate (B86663), and zeolites, which have widespread industrial applications. wikipedia.org The synthesis of advanced materials, such as nano-scale aluminum hydroxide particles, is an active area of research, opening up new possibilities for applications in electronics and coatings. fortunebusinessinsights.com

In the field of chemistry , aluminum hydroxide is a subject of fundamental research in areas such as crystallography and surface science. acs.orgacs.org The study of its polymorphic transformations provides a model system for understanding solid-state reaction mechanisms. cambridge.org It is also investigated for its catalytic properties and as a catalyst support. acs.orgqingdaopengfeng.com The surface chemistry of aluminum hydroxide is critical in applications like water treatment, where it acts as a flocculant to remove suspended particles. wikipedia.orgqingdaopengfeng.com

The environmental applications of aluminum hydroxide are another significant area of research. Its use in water purification as a coagulant is well-established. qingdaopengfeng.comepa.gov Additionally, research explores its potential for the removal of pollutants from water and its role in geochemical processes. iitk.ac.in

In the pharmaceutical and biomedical fields , aluminum hydroxide is utilized as an adjuvant in vaccines to enhance the immune response. qingdaopengfeng.comiitk.ac.in Nanostructured forms of aluminum hydroxide are also being investigated for their potential in cancer therapy by dysregulating the tumor microenvironment. acs.org

The breadth of research into aluminum hydroxide underscores its importance as a versatile and fundamentally interesting compound. The continuous exploration of its properties and applications across various scientific disciplines promises to yield further innovations and a deeper understanding of its complex behavior.

Structure

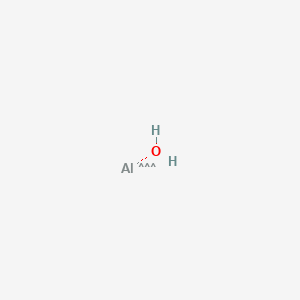

2D Structure

Properties

CAS No. |

20768-67-6 |

|---|---|

Molecular Formula |

AlH2O |

Molecular Weight |

44.997 g/mol |

InChI |

InChI=1S/Al.H2O/h;1H2 |

InChI Key |

MHCAFGMQMCSRGH-UHFFFAOYSA-N |

SMILES |

O.[Al] |

Canonical SMILES |

O.[Al] |

Origin of Product |

United States |

Polymorphism and Advanced Structural Characterization of Aluminum Hydroxide

Fundamental Polymorphs of Aluminum Trihydroxide

The primary polymorphs of aluminum trihydroxide are gibbsite, bayerite, nordstrandite, and doyleite. These structures are all built from layers of octahedrally coordinated aluminum ions sandwiched between two layers of hydroxyl groups.

Gibbsite, often designated as γ-Al(OH)₃, is the most common and stable polymorph of aluminum hydroxide (B78521). wikipedia.org Its structure is analogous to the basic structure of micas, consisting of stacked sheets of linked Al(OH)₆ octahedra. wikipedia.org Within each sheet, one-third of the possible octahedral sites are vacant, a feature described as dioctahedral. wisc.edu This arrangement results in electrically neutral layers. wikipedia.orgwisc.edu

The cohesion between these neutral sheets is relatively weak, maintained by residual bonds, which contributes to gibbsite's softness and perfect cleavage parallel to the basal plane. wikipedia.orgqut.edu.au The key distinguishing feature of gibbsite's structure is the stacking sequence of these layers. The hydroxyl groups of one layer are positioned directly opposite the hydroxyl groups of the adjacent layer, following an AB-BA sequence. researchgate.netresearchgate.net Gibbsite crystallizes in the monoclinic crystal system. wikipedia.org

| Property | Value |

| Crystal System | Monoclinic wikipedia.org |

| Space Group | P 2₁/n webmineral.com |

| Stacking Sequence | AB-BA researchgate.netresearchgate.net |

| Cell Dimensions | a = 8.641 Å, b = 5.07 Å, c = 9.719 Å, β = 94.566° webmineral.com |

Bayerite, designated as α-Al(OH)₃, is another significant polymorph of aluminum trihydroxide. wikipedia.org Like gibbsite, it possesses a layered structure composed of Al(OH)₆ octahedra. unito.it The fundamental difference between bayerite and gibbsite lies in the stacking arrangement of these layers. researchgate.netunito.it

In bayerite, the layers are stacked in an AB-AB sequence. researchgate.netresearchgate.netresearchgate.net This means the hydroxyl groups of one layer are situated in the depressions between the hydroxyl groups of the layer below. qut.edu.au This structural variation leads to different physical and chemical properties compared to gibbsite. Bayerite also crystallizes in the monoclinic system. unito.itarizona.edu

| Property | Value |

| Crystal System | Monoclinic arizona.edu |

| Space Group | P2₁/a qut.edu.au |

| Stacking Sequence | AB-AB researchgate.netresearchgate.netresearchgate.net |

| Cell Dimensions | a = 5.0626 Å, b = 8.6719 Å, c = 9.4254 Å, β = 90.26° qut.edu.au |

Nordstrandite is a rarer polymorph of Al(OH)₃. researchgate.net Its crystal structure is unique in that it incorporates a mixture of both gibbsite-like and bayerite-like stacking sequences. researchgate.net This results in an alternating ABAB and BABA stacking pattern. Nordstrandite crystallizes in the triclinic crystal system. mindat.orgwebmineral.com It is often found in bauxitic environments associated with carbonate rocks. researchgate.net

| Property | Value |

| Crystal System | Triclinic mindat.orgwebmineral.com |

| Space Group | P1 webmineral.com |

| Stacking Sequence | Mixture of AB-AB and BA-BA researchgate.net |

| Cell Dimensions | a = 6.148 Å, b = 6.936 Å, c = 5.074 Å, α = 95.76°, β = 99.06°, γ = 83.3° webmineral.com |

Doyleite is the least common of the four aluminum trihydroxide polymorphs. researchgate.net It is structurally related to the other polymorphs, being built from the same fundamental layers of Al(OH)₆ octahedra. researchgate.net Doyleite also crystallizes in the triclinic system. webmineral.com Its specific stacking sequence distinguishes it from gibbsite, bayerite, and nordstrandite.

| Property | Value |

| Crystal System | Triclinic webmineral.com |

| Space Group | P1 webmineral.com |

| Stacking Sequence | Unique, differs from other polymorphs |

| Cell Dimensions | Not specified in provided search results |

Aluminum Oxyhydroxides (AlOOH) in Relation to Aluminum Hydroxide Phases

Aluminum oxyhydroxides are compounds with the general formula AlOOH, representing a state of partial dehydration of aluminum trihydroxide. They are structurally and chemically related to the Al(OH)₃ polymorphs.

Boehmite, or γ-AlOOH, is a significant aluminum oxyhydroxide. researchgate.net It is a potential oxidation and dehydration product of aluminum hydroxide phases. aip.org The transformation from gibbsite to boehmite can occur in certain environments at elevated temperatures. acs.org

The crystal structure of boehmite is orthorhombic and consists of double sheets of edge-shared AlO₄(OH)₂ octahedra. qut.edu.auresearchgate.netaip.org These double layers are linked by hydrogen bonds. researchgate.net Boehmite is a precursor for various aluminum oxides and is used in applications such as catalyst supports and coatings. researchgate.net

| Property | Value |

| Chemical Formula | γ-AlOOH researchgate.net |

| Crystal System | Orthorhombic qut.edu.auresearchgate.net |

| Structure | Double layers of AlO₄(OH)₂ octahedra aip.orgresearchgate.net |

| Relation to Al(OH)₃ | Dehydration product acs.org |

Advanced Synthesis Methodologies and Crystallization Mechanisms of Aluminum Hydroxide

Nucleation and Growth Kinetics

The formation of solid aluminum hydroxide (B78521) from a supersaturated solution is governed by the fundamental processes of nucleation and crystal growth. These kinetics are highly sensitive to various factors, influencing the final properties of the material.

Factors Governing Nucleation Rate and Polymorph Selectivity

The initial formation of a new solid phase, or nucleation, is a critical step that dictates the polymorph and microstructure of the resulting aluminum hydroxide. The rate of nucleation and the selection of a specific crystalline form are influenced by several interconnected factors.

The dissolution rate of aluminum-containing precursors is a key determinant of the supersaturation level in the solution, which in turn drives nucleation. The nature of the precursor itself plays a significant role. For instance, the hydrolysis of aluminum salts can lead to a variety of products depending on the conditions. researchgate.net

The pH of the solution is a dominant factor in polymorph selectivity. Different pH ranges favor the formation of distinct polymorphs of aluminum hydroxide, such as amorphous, boehmite, or bayerite. researchgate.netepa.gov For example, at pH values of 5 and 6, amorphous aluminum hydroxide is typically precipitated. researchgate.net As the pH increases to 7, boehmite becomes the stable phase, while in the pH range of 8 to 11, bayerite is predominantly formed. researchgate.net This strong dependence on pH highlights its role in controlling the nucleation pathway.

Temperature also exerts a significant influence on nucleation kinetics. Higher temperatures can increase the rate of nucleation and affect the relative stability of different polymorphs. researchgate.net For instance, the transformation from bayerite to the more thermodynamically stable gibbsite is promoted by an increase in temperature.

Crystal Growth Mechanisms

Once stable nuclei have formed, they grow into larger crystals through various mechanisms. The dominant growth mechanism can significantly impact the final particle size and morphology.

Agglomeration is a process where smaller particles collide and adhere to each other, forming larger aggregates. This is a common mechanism in the early stages of precipitation and can be influenced by factors such as stirring rate and the presence of additives. researchgate.net

Primary crystal growth involves the deposition of solute molecules from the solution onto the surface of existing crystals. The rate of primary growth is influenced by factors such as supersaturation, temperature, and the presence of impurities that can either promote or inhibit growth. The growth kinetics of nanosized aluminum hydroxide precursor particles have been found to be an order of magnitude slower than those of macroscopic gibbsite crystals under similar conditions. researchgate.net

Crystallization from Aqueous Solutions

The crystallization of aluminum hydroxide from aqueous solutions is a complex process involving the interplay of various solution parameters, the formation of intermediate species, and the transformation between different polymorphic forms.

Influence of Solution Parameters: pH, Concentration, Temperature, and Ionic Strength

The properties of the aqueous solution have a profound impact on the crystallization of aluminum hydroxide.

pH: As previously mentioned, pH is a critical parameter that dictates the polymorph of aluminum hydroxide. researchgate.netepa.gov The morphology of the particles also changes with pH, from ultrafine floccules at lower pH to larger, irregular agglomerates at higher pH values. researchgate.net

Concentration: The concentrations of both the aluminum species (Al(III)) and the precipitating agent (e.g., NaOH) are crucial. researchgate.netillinois.edu High concentrations of NaOH can favor the formation of gibbsite, while lower concentrations may lead to the precipitation of bayerite. illinois.edu The molar ratio of NaOH to Al(III) has been identified as a critical factor, with a specific ratio influencing a marked increase or decrease in the particle growth rate. researchgate.net

Temperature: Temperature affects both the nucleation and growth rates. researchgate.net Higher temperatures generally accelerate crystallization kinetics. researchgate.net The transformation between polymorphs is also temperature-dependent, with gibbsite formation being favored at higher temperatures.

Ionic Strength: The presence of other ions in the solution can influence the crystallization process. For instance, the addition of salts like NaCl can induce electrostatic destabilization of aluminum hydroxide nanoparticle suspensions, leading to agglomeration and precipitation. researchgate.net

| Parameter | Effect on Aluminum Hydroxide Crystallization |

| pH | Determines the polymorph (amorphous at pH 5-6, boehmite at pH 7, bayerite at pH 8-11). researchgate.net |

| Concentration (NaOH) | High concentrations favor gibbsite, while lower concentrations favor bayerite. illinois.edu |

| Concentration (Al(III)) | Influences supersaturation and, consequently, nucleation and growth rates. researchgate.net |

| Temperature | Higher temperatures increase nucleation and growth rates and promote the formation of gibbsite. researchgate.net |

| Ionic Strength | Can induce agglomeration of nanoparticles. researchgate.net |

Formation and Evolution of Intermediate Species and Polyoxocations

The crystallization of aluminum hydroxide does not always proceed directly from simple aluminum ions. Often, intermediate species, particularly polyoxocations, play a crucial role as precursors.

Polymorphic Transformation Pathways: Dissolution-Reprecipitation vs. In-situ Nucleation/Solid-State Transformation

Aluminum hydroxide can exist in several polymorphic forms, including gibbsite, bayerite, and nordstrandite, as well as the oxyhydroxide boehmite. The transformation from a metastable polymorph to a more stable one is a common phenomenon during the synthesis and aging of aluminum hydroxide.

The dominant mechanism for these transformations is generally considered to be dissolution-reprecipitation . researchgate.netresearchgate.net In this process, the more soluble, metastable phase dissolves, and the less soluble, more stable phase precipitates from the solution. This mechanism has been identified in the transformation of pseudoboehmite to bayerite and gibbsite to boehmite. researchgate.netresearchgate.net Evidence for this mechanism comes from studies showing that the rate of transformation is influenced by the rate of dissolution of the initial noncrystalline or poorly ordered aluminum oxides. researchgate.net

The transformation pathway can be complex, with a sequence of intermediate phases. For example, a proposed sequence for the polymorphic transformation in some systems is: Al-containing cluster → boehmite → bayerite → gibbsite. researchgate.net The relative rates of nucleation and growth of the different polymorphs determine the final product. For instance, if the growth rate of bayerite is significantly higher than that of gibbsite, bayerite may be the predominant product even though gibbsite is more thermodynamically stable.

In contrast to dissolution-reprecipitation, in-situ nucleation or solid-state transformation involves a direct structural rearrangement within the solid phase without significant dissolution. While dissolution-reprecipitation is the more commonly cited mechanism for aluminum hydroxide polymorph transformations in aqueous systems, the possibility of solid-state transformations under specific conditions cannot be entirely ruled out. However, studies comparing hydrothermal reactions to solid-state heating have shown that the transformations readily occur in the presence of a fluid, providing strong evidence for the dissolution-reprecipitation mechanism.

Specific Advanced Synthesis Routes

Advanced synthesis methodologies for aluminum hydroxide focus on achieving precise control over crystallinity, morphology, particle size, and purity. These methods are crucial for tailoring the material's properties for specialized applications, from catalyst supports to flame retardants and pharmaceutical adjuvants.

Controlled Precipitation Methods (e.g., from aluminum chloride, sodium aluminate solutions)

Controlled precipitation is a foundational technique for synthesizing aluminum hydroxide, where a supersaturated solution is destabilized to induce the formation of a solid phase. The careful management of reaction parameters is key to controlling the final product's characteristics.

Precipitation from aluminum salt solutions, such as aluminum chloride, is typically achieved by the slow addition of a base like sodium hydroxide. This process gradually increases the pH, leading to the hydrolysis of aluminum ions and the precipitation of amorphous or crystalline Al(OH)₃. The reaction proceeds as follows:

AlCl₃(aq) + 3NaOH(aq) → Al(OH)₃(s) + 3NaCl(aq) escholarship.org

If an excess of the base is added, the amphoteric aluminum hydroxide precipitate can redissolve to form soluble sodium aluminate. escholarship.org

Precipitation from sodium aluminate solutions is central to industrial processes like the Bayer process for alumina (B75360) production. In this method, supersaturated sodium aluminate liquor is seeded with fine crystals of aluminum hydroxide to promote precipitation. chemrxiv.org The process can be finely controlled to influence crystal growth and agglomeration. chemrxiv.org Alternative methods involve using precipitating agents other than seed crystals. For instance, formalin has been used to induce precipitation from sodium aluminate solutions, offering controlled conditions due to an induction period before the reaction begins, which ensures uniform distribution of the precipitant. researchgate.net

The table below summarizes key findings from research on controlled precipitation methods.

| Starting Material | Precipitating Agent/Method | Key Parameters | Resulting Product/Morphology |

| Aluminum Chloride (aq) | Sodium Hydroxide (aq) | Slow addition of NaOH | White precipitate of Al(OH)₃ |

| Sodium Aluminate (aq) | Seed Crystals (Bayer Process) | Temperature, concentration, seed properties | Crystalline aluminum hydroxide (gibbsite) |

| Sodium Aluminate (aq) | Formalin | Na₂O/Al₂O₃ molar ratio, concentration | Al(OH)₃ with high pore volume and specific surface area |

| Sodium Aluminate (aq) | Aluminum Sulfate (B86663) (for seed prep) | Temperature (25 °C) | Active, agglomerated seed for enhanced precipitation |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis involves crystallization from aqueous solutions under conditions of high temperature and pressure. This method facilitates the formation of highly crystalline materials and allows for precise control over the polymorph and morphology of aluminum hydroxide.

The process typically uses an aluminum-containing precursor, such as an aluminum salt, freshly precipitated aluminum hydroxide gel, or even metallic aluminum, which is heated in water within a sealed vessel (autoclave). nih.govdaneshyari.com The elevated temperature and pressure increase the solubility of the precursor and promote the crystallization of stable phases. For instance, hydrothermal treatment of anodic aluminum oxide (AAO) membranes can produce arrays of aluminum oxy-hydroxide (boehmite) nanorods and nanotubes. nih.gov Similarly, hydrothermal synthesis starting from aluminum nanopowder can yield a mixture of boehmite and gibbsite. daneshyari.com

The choice of precursor and additives can significantly influence the outcome. Research has shown that introducing oxalic acid into the hydrothermal synthesis of aluminum hydroxide from aluminum isopropoxide can alter the resulting morphology from hexagonal boehmite to a spear-shaped boehmite/gibbsite mixed structure. nih.gov This mixed-phase precursor was found to transform into α-alumina at significantly lower temperatures (below 900 °C) compared to pure boehmite precursor (above 1200 °C). nih.gov

The following table outlines the impact of different hydrothermal conditions on the final product.

| Precursor | Temperature | Additive(s) | Resulting Phase(s) | Morphology |

| Anodic Aluminum Oxide | 120-200 °C | None | Boehmite (AlOOH) | Nanorods, Nanotubes |

| Aluminum Nanopowder | 92-94 °C | None | Boehmite, Gibbsite, residual Al | Agglomerates of various shapes |

| Aluminum Isopropoxide | 200 °C | None | Boehmite | Hexagonal shape |

| Aluminum Isopropoxide | 200 °C | Oxalic Acid | Boehmite/Gibbsite mixture | Spear-shaped |

Sol-Gel Processes for Controlled Morphology

The sol-gel process is a versatile wet-chemical technique used for fabricating materials with controlled porosity and morphology. The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For aluminum hydroxide, this is typically achieved through the hydrolysis and polycondensation of aluminum precursors.

Common precursors include aluminum alkoxides (e.g., aluminum isopropoxide) or inorganic aluminum salts (e.g., aluminum nitrate (B79036), aluminum chloride, aluminum sulfate). researchgate.netescholarship.org The general stages of the process are:

Hydrolysis: The precursor reacts with water, replacing alkoxide or other groups with hydroxyl groups.

Condensation: The hydroxylated molecules react with each other to form Al-O-Al bridges, releasing water or alcohol. This process leads to the formation of a three-dimensional network, resulting in gelation.

Aging & Drying: The gel is aged to strengthen the network and then dried to remove the solvent, which can produce a xerogel or aerogel depending on the drying method.

Calcination: The dried gel is often heat-treated to form various crystalline phases of alumina.

The sol-gel method allows for the synthesis of pseudoboehmite, a poorly crystalline form of boehmite, which upon thermal treatment can transform into various transitional aluminas (e.g., γ, η, θ) before finally converting to highly crystalline α-alumina at temperatures around 1200 °C. escholarship.org The choice of precursor salt can influence the temperature at which this final transformation occurs. escholarship.org

| Precursor | Synthesis Conditions | Intermediate Product | Final Product (after calcination) |

| Aluminum Nitrate | Aqueous medium, 80 °C, pH 9 | Pseudoboehmite | α-alumina (~1200 °C) |

| Aluminum Chloride | Aqueous medium, 80 °C, pH 9 | Pseudoboehmite | α-alumina (~1200 °C) |

| Aluminum Sulfate | Aqueous medium, 80 °C, pH 9 | Pseudoboehmite | α-alumina (~1100 °C) |

| Aluminum Alkoxides | Hydrolysis & Polycondensation | Amorphous Al-monohydroxide or Boehmite | Porous alumina films/monoliths |

Glycothermal Ageing for Nanostructured Precursors

Glycothermal synthesis is a subset of solvothermal processes where a glycol, such as ethylene (B1197577) glycol, is used as the solvent instead of water. This method is employed to produce nanostructured materials, leveraging the different solvent properties of glycols, including higher boiling points and different coordination behaviors compared to water.

In the context of aluminum hydroxide, a glycothermal ageing process would involve heating an aluminum-containing precursor in a glycol medium. The higher temperature achievable allows for rapid dissolution and recrystallization of precursor materials, promoting the formation of uniform, nanostructured particles. The glycol can also act as a capping agent, adsorbing onto the surface of the growing nanocrystals and directing their growth to achieve specific morphologies. While detailed studies focusing specifically on the glycothermal ageing of aluminum hydroxide precursors are less common than hydrothermal routes, the principles of solvothermal synthesis suggest it is a viable method for producing nanostructured aluminum hydroxides and oxyhydroxides with controlled size and shape.

Carbonation-Induced Crystallization from Aluminate Solutions

Carbonation-induced crystallization is a widely used method for precipitating aluminum hydroxide from alkaline aluminate solutions, such as sodium or potassium aluminate. The process involves introducing carbon dioxide (CO₂) gas into the solution, which reacts with the alkali to reduce the pH and destabilize the soluble aluminate ions [Al(OH)₄]⁻, causing Al(OH)₃ to precipitate.

The final crystalline phase of the aluminum hydroxide is highly dependent on the reaction conditions.

Temperature: Higher temperatures (e.g., 70-80 °C) tend to favor the formation of the thermodynamically more stable gibbsite phase. nih.gov

Caustic Concentration: At high caustic concentrations, the reaction is thermodynamically controlled, also favoring gibbsite. nih.gov

pH and Carbonate Concentration: At lower temperatures and caustic concentrations, the reaction is kinetically controlled, and bayerite often forms as the predominant product. nih.gov The concentration of carbonate ions is a key factor; high concentrations of sodium carbonate (e.g., >60 g/L) can lead to the co-precipitation of an unwanted phase, dawsonite (B1143670) [NaAlCO₃(OH)₂]. nih.gov

Seeding the solution with existing Al(OH)₃ particles can improve the particle size and conversion rate of the product.

The following table details the influence of process parameters on the precipitated product.

| Parameter | Condition | Dominant Polymorph | Rationale |

| Temperature | Low (~40 °C) | Bayerite | Kinetically controlled product |

| Temperature | High (~80 °C) | Gibbsite | Thermodynamically stable product |

| Caustic Concentration | Low | Bayerite | Kinetically controlled product |

| Caustic Concentration | High | Gibbsite | Thermodynamically stable product |

| Na₂CO₃ Concentration | Low (<40 g/L) | Bayerite/Boehmite | Avoids dawsonite formation |

| Na₂CO₃ Concentration | High (>60 g/L) | Dawsonite | Co-precipitation occurs |

| pH (initial) | 11 (at 80 °C) | Bayerite | Favorable for bayerite formation |

Dissolution-Based Synthesis of Discrete Polyoxohydroxoaluminum Clusters (e.g., octamers)

Beyond the synthesis of bulk crystalline phases, advanced methods have been developed to isolate discrete, water-soluble polyoxohydroxoaluminum clusters. These clusters serve as important models for understanding aluminum mineral structures and aqueous geochemistry.

A notable example is the facile synthesis of the aluminum hydroxide octamer, Al₈(OH)₁₄(H₂O)₁₈₅ (Al₈), through a simple dissolution method. nih.gov This technique involves the dissolution of aluminum-containing minerals in acidic sulfate solutions, mimicking conditions that might be found in environments affected by acid mine drainage. nih.gov The structure of this discrete cluster has been confirmed through single-crystal X-ray diffraction and shown to persist in solution. nih.gov This dissolution approach provides a scalable route to produce pure, discrete Al clusters suitable for materials science applications. nih.gov

Another approach is the dissolution-precipitation route, where bulk Al(OH)₃ microagglomerates are first dissolved in a concentrated NaOH solution at elevated temperatures (e.g., 115 °C). escholarship.org The resulting sodium aluminate solution is then diluted and aged at room temperature, leading to the re-precipitation of Al(OH)₃ as nanostructures. The process can be influenced by the addition of nanoseeds or surfactants to control the morphology of the final nanoprecipitate. escholarship.org

Sustainable and Green Synthesis Strategies

The paradigm of chemical synthesis is progressively shifting towards sustainability, driven by the need to minimize environmental impact and enhance resource efficiency. In the context of aluminum hydroxide (Al(OH)₃) production, this has led to the exploration of novel green strategies, including the use of unique reaction media and the valorization of industrial waste streams.

Liquid Metal Reaction Media

A pioneering green synthesis approach utilizes liquid metals, such as gallium-based alloys, as a reaction environment. scispace.comuq.edu.auresearchgate.net This method offers a sustainable and rapid route to produce low-dimensional morphologies of aluminum oxide hydroxides like boehmite (γ-AlOOH), a closely related precursor to aluminum hydroxide. scispace.comuq.edu.au In this process, aluminum is dissolved in a room-temperature liquid metal alloy (e.g., galinstan). scispace.comresearchgate.net When this alloy is exposed to water, the aluminum selectively reacts at the liquid metal-water interface to form aluminum hydroxide structures. scispace.com

A key advantage of this technique is its sustainability; the liquid metal solvent is not consumed in the reaction and can be fully recovered and reused for subsequent synthesis cycles, creating a zero-waste loop for the reaction medium. scispace.comuq.edu.auresearchgate.net This process is not only green but also scalable and can be directed to produce specific nanostructures, such as two-dimensional nanosheets or one-dimensional nanofibers, by controlling the reaction interface (liquid water vs. water vapor). uq.edu.auresearchgate.net This method represents a significant departure from conventional energy-intensive processes, offering a low-cost and efficient pathway to high-value aluminum compounds. scispace.com

Waste Utilization

Another cornerstone of green synthesis is the principle of a circular economy, where waste from one process becomes a valuable raw material for another. Several strategies have been developed to produce aluminum hydroxide from various aluminum-containing waste products, mitigating landfill issues and creating value from refuse. ijisrt.comqingdaopengfeng.comresearchgate.net

Aluminum Foil Waste: Post-consumer aluminum foil is a readily available raw material. ijisrt.com A typical green synthesis process involves digesting the aluminum foil waste (AFW) in an acid, such as hydrochloric acid (HCl), to form aluminum chloride (AlCl₃). ijisrt.com Following this, a precipitating agent like sodium hydroxide (NaOH) is used to precipitate aluminum hydroxide (Al(OH)₃). ijisrt.com This simple and cost-effective co-precipitation method effectively transforms a common household waste product into a useful chemical compound. ijisrt.com

Industrial Sludge and Dross: Aluminum hydroxide sludge (AHS), a problematic waste from various industrial processes, can be repurposed. ijcce.ac.ir For instance, AHS has been used in the green synthesis of doped adsorbents for treating textile wastewater, demonstrating a "waste-to-resource" approach. ijcce.ac.ir Similarly, aluminum dross, a hazardous by-product of the aluminum industry, can be processed through hydrometallurgical methods to recover aluminum and synthesize valuable products like alum and cryolite, showcasing a reliable recycling method. researchgate.net

Alumina-Silica Based Waste: Hazardous solid wastes containing alumina and silica (B1680970) can also be treated to synthesize aluminum hydroxide, further highlighting the versatility of waste valorization in green chemical production. dntb.gov.ua

These waste utilization strategies align with the principles of green chemistry by minimizing waste generation and utilizing existing resources, thereby reducing the environmental footprint associated with traditional aluminum hydroxide production from bauxite (B576324) ore. qingdaopengfeng.com

Morphology and Particle Size Control in Synthesis

The functionality of aluminum hydroxide in various applications is intrinsically linked to its physical characteristics, such as morphology, particle size, and size distribution. Consequently, significant research has been dedicated to controlling these parameters during synthesis.

Directed Synthesis of Nanostructured Aluminum Hydroxide

The synthesis of aluminum hydroxide with specific nanoscale architectures (nanoparticles, nanofibers, nanosheets) is crucial for advanced applications.

The liquid metal synthesis technique is a prime example of directed synthesis. scispace.comuq.edu.au By manipulating the reaction conditions, it is possible to grow specific low-dimensional structures. Exposing the aluminum-containing liquid metal alloy to liquid water tends to produce two-dimensional (2D) sheets, while exposure to water vapor promotes the growth of one-dimensional (1D) fibers. uq.edu.auresearchgate.net These atomically thin nanosheets possess an extremely high surface area, a property highly desirable in catalysis and filtration. scispace.com

Nanoparticles of aluminum hydroxide can also be synthesized from industrial residues, such as those from aluminum anodization processes. researchgate.net Through a precipitation method in an aqueous medium, the synthesis can be controlled to produce nanoparticles. researchgate.net The resulting materials have been successfully tested as flame-retardant additives in polymers, demonstrating that waste-derived nanostructures can exhibit high performance for industrial applications. researchgate.net

Impact of Synthesis Parameters on Particle Size Distribution and Uniformity

Achieving a narrow particle size distribution and a uniform morphology is critical for ensuring consistent material performance. This is accomplished by carefully controlling various synthesis parameters. Studies utilizing waste materials like aluminum foil have systematically investigated the influence of reaction conditions on the final product. ijisrt.com

Key parameters that affect particle size and precipitation efficiency include:

pH: The pH of the solution during the precipitation step is a critical factor. Research has shown that there is an optimal pH for maximizing the precipitation of Al(OH)₃. For instance, in a system using aluminum chloride and sodium hydroxide, the best pH to precipitate aluminum hydroxide was found to be 9. ijisrt.com Deviating from the optimal pH can affect both the yield and the purity of the product.

Reagent Concentration: The concentration of the acid used for digestion and the base used for precipitation influences the reaction kinetics and, consequently, the particle formation process. researchgate.net For the digestion of aluminum foil waste, a 5M concentration of HCl was identified as optimal. ijisrt.com

Temperature: Temperature plays a role in both the dissolution of the raw material and the subsequent precipitation and aging of the aluminum hydroxide particles. While higher temperatures can favor the dissolution of precursors, they also influence the final crystalline phase and particle morphology. researchgate.nettandfonline.com For example, after precipitation, the aluminum hydroxide is typically dried and can be calcined at various temperatures to convert it into different phases of alumina, with the temperature directly affecting the resulting structure. ijisrt.com

By fine-tuning these parameters, it is possible to control the nucleation and growth of aluminum hydroxide crystals, thereby tailoring the particle size distribution and ensuring the production of a uniform, fit-for-purpose material.

Advanced Spectroscopic and Microscopic Characterization Techniques in Aluminum Hydroxide Research

Spectroscopic Analysis

Spectroscopic techniques are pivotal in understanding the vibrational and electronic properties of aluminum hydroxide (B78521), offering information on its molecular structure and chemical environment.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the structural characteristics of aluminum hydroxide polymorphs. These methods probe the vibrational modes of atoms and molecules, which are sensitive to the local chemical environment and crystal structure.

In the analysis of aluminum hydroxide, the hydroxyl (OH) stretching and bending vibrations are of particular interest. The IR and Raman spectra of different Al(OH)₃ polymorphs, such as gibbsite, bayerite, and nordstrandite, exhibit distinct bands in the high-frequency region (3000-3700 cm⁻¹) corresponding to OH stretching modes and in the low-frequency region (< 1100 cm⁻¹) related to Al-O-H bending and Al-O stretching modes. bohrium.comias.ac.in The number and position of these bands are determined by the crystal symmetry and the nature of hydrogen bonding within the structure. ias.ac.in

For instance, IR spectrophotometry has been shown to be more sensitive than X-ray diffraction in detecting subtle structural changes in aluminum hydroxide gel as it ages. nih.gov Changes in the shape and position of IR peaks indicate an increasing degree of structural order over time, which can correlate with changes in chemical reactivity. nih.gov

Key Vibrational Modes for Aluminum Hydroxide Polymorphs:

OH Stretching: Multiple bands observed between 3300 cm⁻¹ and 3700 cm⁻¹ are characteristic of the different hydroxyl environments within the crystal lattice. The sharpness and position of these bands provide information on the strength of hydrogen bonding.

Al-O-H Bending: Bands appearing in the 900 cm⁻¹ to 1100 cm⁻¹ range are assigned to the bending vibrations of the hydroxyl groups.

Al-O Stretching: The region below 800 cm⁻¹ is dominated by the stretching and bending modes of the Al-O bonds within the alumina (B75360) octahedral layers.

The complementary nature of IR and Raman spectroscopy is crucial for a complete structural analysis. Due to selection rules, some vibrational modes may be active in Raman but not in IR, and vice-versa. ias.ac.in For crystals with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are Raman active are IR inactive, and vice versa. ias.ac.in

| Vibrational Mode | Infrared (IR) Frequency Range | Raman Frequency Range | Structural Information |

|---|---|---|---|

| O-H Stretching | 3300 - 3700 | 3300 - 3700 | Indicates the nature and strength of hydrogen bonding between hydroxyl layers. |

| Al-O-H Bending | 950 - 1050 | 950 - 1050 | Reflects the geometry of the hydroxyl groups bonded to aluminum. |

| Al-O Stretching | 400 - 800 | 300 - 600 | Corresponds to the vibrations of the aluminum-oxygen backbone in the crystal lattice. |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁷Al NMR, is a powerful tool for investigating the local coordination environment of aluminum atoms in aluminum hydroxide. pnnl.gov The ²⁷Al nucleus is highly suitable for NMR studies due to its 100% natural abundance. pnnl.gov However, as a quadrupolar nucleus (spin 5/2), its NMR spectra can be broadened, necessitating techniques like Magic Angle Spinning (MAS) to obtain high-resolution data. pnnl.gov

²⁷Al NMR can effectively distinguish between different aluminum coordination states, such as tetrahedrally (AlO₄), pentahedrally (AlO₅), and octahedrally (AlO₆) coordinated aluminum. pnnl.govcuni.cz The chemical shift in the ²⁷Al NMR spectrum is directly correlated with the coordination number. mdpi.com

Octahedral Al (AlO₆): Resonates in the range of -30 to 30 ppm. mdpi.com This is the dominant coordination state in crystalline aluminum hydroxide polymorphs like gibbsite. pnnl.gov

Pentahedral Al (AlO₅): Resonates at a lower field compared to octahedral Al.

Tetrahedral Al (AlO₄): Resonates at the lowest field shifts, typically between 50 and 80 ppm. mdpi.com

Research has utilized high-field ²⁷Al MAS NMR to observe transitional tetrahedral and pentahedral aluminum species on the surface of growing gibbsite crystals, even at concentrations below 1%. pnnl.gov The ratio of these different coordination sites can be related to the material's crystallinity and synthesis method. pnnl.gov For example, amorphous aluminum hydroxide gel precursors contain a significant amount of lower-coordinated Al sites (pentahedral and tetrahedral), which gradually transform into octahedrally coordinated sites during crystallization into gibbsite. pnnl.gov Studies on the neutralization of aluminum hydroxide gels have also used ²⁷Al NMR to identify the various soluble aluminum-containing species that form. nih.gov

| Coordination Environment | Typical Chemical Shift Range (ppm) | Occurrence in Aluminum Hydroxide |

|---|---|---|

| Octahedral (AlO₆) | -30 to 30 | Dominant in crystalline phases (e.g., gibbsite). pnnl.gov |

| Pentahedral (AlO₅) | 30 to 50 | Transitional species on surfaces and in amorphous phases. pnnl.gov |

| Tetrahedral (AlO₄) | 50 to 80 | Found in amorphous precursors and on surfaces. pnnl.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a material's surface. carleton.edu It is particularly valuable for studying the surface chemistry of aluminum hydroxide, including surface contamination, corrosion, and adsorption phenomena. carleton.edudiva-portal.org

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these photoelectrons is characteristic of the element and its chemical (oxidation) state. For aluminum hydroxide, XPS can be used to analyze the Al 2p and O 1s core levels. However, differentiating between aluminum oxides (Al₂O₃) and hydroxides (Al(OH)₃, AlOOH) using only the Al 2p peak can be challenging due to overlapping binding energies. xpsfitting.com

A more effective approach involves curve fitting the O 1s peak, which can be deconvoluted into components representing oxide (O²⁻) and hydroxide (OH⁻) species. researchgate.net This allows for the quantification of the hydroxide concentration on the aluminum surface. researchgate.net XPS has been successfully applied to characterize the corrosion products on aluminum alloys, identifying the formation of aluminum hydroxide (Al(OH)₃). diva-portal.org Furthermore, it is used to study the adsorption of ions onto aluminum (hydr)oxide surfaces by detecting changes in the chemical state of the surface elements and the adsorbed species, providing insights into the adsorption mechanism. tandfonline.com

| Core Level | Species | Approximate Binding Energy (eV) | Information Obtained |

|---|---|---|---|

| Al 2p | Al-O / Al-OH | ~74-75 | Presence of oxidized aluminum; differentiation between oxide and hydroxide is difficult. xpsfitting.comresearchgate.net |

| O 1s | O²⁻ (Oxide) | ~531 | Quantification of surface oxide vs. hydroxide concentration through peak deconvolution. researchgate.net |

| OH⁻ (Hydroxide) | ~532 |

Diffraction Techniques

Diffraction techniques are essential for determining the crystal structure and phase composition of aluminum hydroxide.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of aluminum hydroxide and assessing their degree of crystallinity. wjygy.com.cn Each crystalline polymorph of Al(OH)₃ (gibbsite, bayerite, nordstrandite) and aluminum oxyhydroxide (boehmite) has a unique crystal structure, which results in a characteristic X-ray diffraction pattern. arizona.eduresearchgate.net

By comparing the diffraction pattern of an unknown sample to standard patterns from databases, the specific phases present can be identified. wjygy.com.cn For example, the formation of different phases is highly dependent on synthesis conditions like pH. Amorphous aluminum hydroxide is often formed at acidic pH (5-6), boehmite at neutral pH (~7), and bayerite under alkaline conditions (pH 8-11). researchgate.net

The sharpness of the diffraction peaks is related to the crystallinity of the material. Sharp, well-defined peaks indicate a highly crystalline material, while broad, diffuse peaks suggest an amorphous or poorly crystalline (nanocrystalline) nature. arizona.edusemanticscholar.org XRD is also used to monitor phase transformations that occur during processes like calcination, where aluminum hydroxide is converted to various forms of alumina. researchgate.net For instance, the transformation of aluminum hydroxide to gamma-alumina can be observed through the appearance of characteristic alumina peaks at higher calcination temperatures. researchgate.net

| Phase | Key 2θ Positions (°) and (hkl) planes | Crystal System |

|---|---|---|

| Gibbsite (γ-Al(OH)₃) | ~18.3 (002), ~20.3 (110) | Monoclinic |

| Bayerite (α-Al(OH)₃) | ~18.8 (001), ~20.5 (110) | Monoclinic |

| Boehmite (γ-AlOOH) | ~14.5 (020), ~28.2 (120), ~38.3 (031) | Orthorhombic |

| Amorphous | Broad, diffuse humps instead of sharp peaks | N/A |

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques for characterizing the structure of materials over a wide range of length scales, from angstroms to hundreds of nanometers. excillum.commalvernpanalytical.com

SAXS probes larger structural features by measuring scattering at very small angles (typically < 5°). malvernpanalytical.com It is ideal for determining the size, shape, and distribution of nanoparticles, as well as characterizing porosity and the structure of colloids and gels in solution. excillum.commalvernpanalytical.com For aluminum hydroxide, SAXS can provide information on the morphology of primary particles and aggregates in suspensions, which is crucial for understanding its behavior in applications like coatings and fillers.

WAXS measures scattering at higher angles and provides information similar to conventional XRD. malvernpanalytical.com It is sensitive to the atomic-scale structure, allowing for the identification of crystalline phases and the determination of crystallinity. malvernpanalytical.comrug.nl

The combination of SAXS and WAXS in a single experiment allows for a comprehensive analysis of the hierarchical structure of materials like aluminum hydroxide, simultaneously probing both the nanoscale morphology (particle size and shape) and the atomic-level crystal structure (phase identification). univ-rennes.fryoutube.com This is particularly useful for studying dynamic processes like particle formation and phase transformations in-situ. youtube.com

Electron Microscopy and Imaging

Electron microscopy techniques are indispensable for visualizing the morphology, particle size, and internal microstructure of aluminum hydroxide at high resolution.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, morphology, and particle size of aluminum hydroxide powders. mdpi.com SEM analysis reveals that Al(OH)₃ can exist in various morphologies, including porous, spongy plates, and irregular shapes, often forming agglomerates of very fine particles. researchgate.net The particle sizes can range from the nanometer to the micrometer scale. researchgate.netmdpi.com

Studies have shown that the morphology of aluminum hydroxide crystals can be influenced by synthesis conditions, such as the presence of organic solvents like methanol (B129727), which can lead to a transition from acicular (needle-like) to lamellar (plate-like) crystals. ceed.wa.edu.au For example, SEM images of aluminum hydroxide obtained from the oxidation of aluminum pellets show hexagonal crystals. researchgate.net The tendency of fine particles to agglomerate is a common observation in SEM studies. researchgate.net Thermal treatment also significantly alters the morphology; for instance, as the temperature increases from 1100-1500 °C, microcracks can merge to form a "coral-like" microstructure consisting of dense α-Al₂O₃ filaments and interconnected pores. researchgate.netresearchgate.net

Table 1: SEM-Observed Morphologies of Aluminum Hydroxide

| Condition | Observed Morphology | Typical Size Range | Source |

|---|---|---|---|

| Synthesized from aluminum dross | Porous, spongy plates, irregular shapes in agglomerates | 5 - 15 µm | researchgate.net |

| Crystallized with increasing methanol concentration | Transition from acicular to lamellar crystals | Not specified | ceed.wa.edu.au |

| Obtained by oxidation of aluminum pellets | Hexagonal crystals | Not specified | researchgate.net |

| Thermally treated at 1100-1500 °C | Coral-like, dense filaments with interconnected pores | Not specified | researchgate.net |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed characterization of the internal microstructure, crystallinity, and transformation pathways of aluminum hydroxide. tandfonline.comnih.gov TEM is essential for visualizing the nanoscale features of individual particles and their aggregates. tandfonline.com

Research has utilized TEM to confirm the crystalline nature of Al(OH)₃ particles and to observe their shape at the nanoscale. nih.gov For example, some preparations of aluminum hydroxide adjuvants have been shown by TEM to consist of aggregates of platy nanoparticles. nih.gov TEM analysis of thermally treated Al(OH)₃ reveals the microstructural evolution during phase transitions. researchgate.net For instance, as gibbsite (Al(OH)₃) is heated, TEM can be used to observe the formation of intermediate phases like boehmite (AlO(OH)) and eventually different forms of alumina (Al₂O₃), providing insights into the transformation mechanisms at the nanoscale. researchgate.net The technique allows for the direct visualization of features such as crystal defects, grain boundaries, and the porous network that develops during dehydration and calcination. researchgate.net

Thermal Analysis for Phase Transition Studies

Thermal analysis techniques are fundamental for studying the dehydration and phase transformations that aluminum hydroxide undergoes upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. uni-siegen.deeag.com The first derivative of the TGA curve, known as Differential Thermogravimetry (DTG), helps to more clearly identify the temperatures at which the most significant mass loss occurs. u-szeged.hu

When aluminum hydroxide is heated, it undergoes a series of dehydration and phase transformation steps that are clearly identifiable by TGA/DTA. icm.edu.pl A typical analysis shows a major mass loss corresponding to the theoretical value of 34.6% for the complete conversion of Al(OH)₃ to Al₂O₃. researchgate.net The process generally occurs in distinct stages:

Dehydration to Boehmite/Amorphous Alumina: An initial endothermic peak is observed, often between 215 and 260 °C, corresponding to the partial dehydroxylation of gibbsite to form boehmite (AlO(OH)) or amorphous phases. icm.edu.plmdpi.com

Further Dehydration: A second, more significant endothermic event typically occurs at higher temperatures (e.g., around 282 °C for bayerite), representing the main dehydration step. researchgate.net The total mass loss in these initial stages aligns with the conversion of Al(OH)₃ to Al₂O₃. researchgate.net

Crystallization of Alumina: At much higher temperatures (e.g., 950 to 980 °C), an exothermic peak may appear in the DTA curve without a corresponding mass loss in the TGA curve. uni-siegen.de This represents the recrystallization of the dehydrated, often amorphous, alumina into crystalline forms like γ-Al₂O₃. uni-siegen.demdpi.com

The precise temperatures of these transitions can be influenced by factors such as particle size and heating rate. icm.edu.plmdpi.com For instance, finer particles tend to show decomposition at lower temperatures. mdpi.com

Table 2: Typical Thermal Events in the Analysis of Aluminum Hydroxide

| Temperature Range (°C) | Technique | Observed Event | Associated Mass Loss (%) | Source |

|---|---|---|---|---|

| 215 - 260 | DSC/DTA | Partial dehydroxylation of gibbsite (Endotherm) | ~5.6 | mdpi.com |

| ~282 | DTA | Dehydration of bayerite (Endotherm) | Total of ~34.5 | researchgate.net |

| up to 700 | TGA | Gradual mass loss completion | ||

| 950 - 980 | DTA | Recrystallization of dehydrated kaolin (B608303) (Exotherm) | None | uni-siegen.de |

Electrokinetic Measurements

Electrokinetic measurements, primarily through the determination of zeta potential, are used to characterize the surface charge properties of aluminum hydroxide particles in a liquid medium. The zeta potential is the electric potential at the slipping plane of a particle and is a key indicator of the stability of colloidal dispersions. cam.ac.uk

Aluminum hydroxide particles in aqueous suspension typically exhibit a positive surface charge at neutral or acidic pH. nih.gov The isoelectric point (pI), where the net surface charge is zero, is reported to be around pH 11 for aluminum hydroxide. mdpi.com Below this pH, the surface hydroxyl groups can accept protons, leading to a positive zeta potential. nih.gov

The magnitude of the zeta potential is influenced by several factors, including particle size, pH, and the presence of adsorbed species. nih.govresearchgate.net For example, aluminum hydroxide nanoparticles have been observed to have a more positive zeta potential than microparticles, which is attributed to their larger surface area and a greater number of surface metallic hydroxyl groups. nih.gov The adsorption of negatively charged molecules, such as certain proteins or oligonucleotides, onto the surface of aluminum hydroxide can lead to a decrease in the zeta potential, eventually causing charge reversal if adsorption is substantial. biopharminternational.com

Table 3: Zeta Potential of Aluminum Hydroxide Under Different Conditions

| Material | Condition | Zeta Potential (mV) | Source |

|---|---|---|---|

| Aluminum hydroxide nanoparticles | Unspecified | > 30 mV | nih.gov |

| Aluminum hydroxide microparticles | Unspecified | < 30 mV | nih.gov |

| OVA-adsorbed nanoparticles | pH not specified | 16 ± 1.8 | nih.gov |

| OVA-adsorbed microparticles | pH not specified | -23 ± 1.9 | nih.gov |

| Aluminum hydroxide floc | pH < 8.1 | Positive | researchgate.net |

Zeta Potential Measurements for Surface Charge Characterization and Adsorption Phenomena

Zeta potential is a critical parameter in the study of aluminum hydroxide, offering profound insights into its surface chemistry and colloidal stability. It represents the electrical potential at the slipping plane, which is the boundary separating the layer of ions moving with the particle in an electric field from the bulk liquid. azom.com The magnitude of the zeta potential is indicative of the electrostatic repulsion or attraction between particles, and its sign (positive or negative) reveals the nature of the particle's surface charge. This measurement is fundamental for characterizing aluminum hydroxide's surface in aqueous environments and understanding its interactions with various substances.

The surface of aluminum hydroxide is dominated by hydroxyl groups (Al-OH). In an aqueous solution, these groups can undergo protonation (Al-OH + H⁺ ⇌ Al-OH₂⁺) or deprotonation (Al-OH ⇌ Al-O⁻ + H⁺) depending on the pH of the medium. This behavior means that the surface charge of aluminum hydroxide is highly dependent on pH. azom.com At low pH, the surface becomes positively charged due to protonation, while at high pH, it becomes negatively charged due to deprotonation.

A key characteristic derived from zeta potential measurements is the isoelectric point (IEP), which is the pH at which the zeta potential is zero, and the net surface charge is neutral. At the IEP, the colloidal stability of aluminum hydroxide is often at its minimum, leading to particle aggregation. The IEP of aluminum hydroxide can vary depending on its crystalline form, purity, and the ionic composition of the surrounding solution. sci-hub.se For instance, the IEP for aluminum hydroxide precipitates derived from aluminum nitrate (B79036) is consistently around pH 9. sci-hub.se In contrast, for precipitates from aluminum sulfate (B86663) (alum), the IEP shifts to a more acidic pH as the salt concentration increases, reaching approximately pH 5 at a concentration of 10 mmol L⁻¹. sci-hub.se Other studies have reported the point of zero charge for electro-generated aluminum hydroxides to be around pH 8. researchgate.net

The following table illustrates the typical relationship between pH and the zeta potential of aluminum hydroxide precipitates formed from different aluminum salts.

| pH | Zeta Potential (mV) - from Al(NO₃)₃ sci-hub.se | Zeta Potential (mV) - from Al₂(SO₄)₃ sci-hub.se |

|---|---|---|

| 5 | ~47 | <14 (shifts to ~0 at 10 mmol L⁻¹) |

| 6 | High positive value | <14 |

| 7 | 29.3 | <14 |

| 8 | Decreasing positive value | Low positive value |

| 9 | ~0 (Isoelectric Point) | Negative value |

Zeta potential analysis is also indispensable for investigating adsorption phenomena at the aluminum hydroxide surface. The surface charge dictates how aluminum hydroxide interacts with and adsorbs ions and molecules from a solution. This is particularly relevant in applications such as water treatment, where aluminum hydroxide flocs are used to remove contaminants, and in vaccine formulations, where it serves as an adjuvant to adsorb antigens. researchgate.netnih.gov

The adsorption of ions, especially anions, can significantly alter the zeta potential. Sulfate ions, for example, are known to specifically adsorb to the aluminum hydroxide surface, resulting in a significantly lower positive zeta potential compared to systems with nitrate ions. sci-hub.se Phosphate (B84403) ions have an even more pronounced effect; they can adsorb so strongly that they cause a charge reversal from positive to negative. Research has shown that in a pH 7.4 buffer, the zeta potential of a commercial Al(OH)₃ adjuvant was +26 mV, but the addition of 5 mmol/L of phosphate changed the zeta potential to -16 mV. nih.gov

This charge modification is crucial for controlling the adsorption of other molecules, like proteins. A positively charged aluminum hydroxide surface will readily adsorb negatively charged proteins via electrostatic attraction. nih.gov For example, ovalbumin, a protein with an isoelectric point of 4.7, is negatively charged at neutral pH and adsorbs onto positively charged aluminum hydroxide particles. This adsorption process neutralizes the surface charge, causing the zeta potential to become less positive or even negative. nih.gov Similarly, the adsorption of the oligonucleotide CpG 1018 onto aluminum hydroxide can decrease the zeta potential from approximately +30 mV to -10 mV, which can influence the colloidal stability of the formulation. mdpi.com

The table below summarizes findings from various studies on how different adsorbates affect the zeta potential of aluminum hydroxide.

| Adsorbate | Initial Al(OH)₃ Zeta Potential (mV) | Conditions | Final Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| Phosphate | +26 | 5 mmol/L concentration, pH 7.4 | -16 | nih.gov |

| Ovalbumin (OVA) | Positive | Adsorption onto Al(OH)₃ microparticles at neutral pH | -23 ± 1.9 | nih.gov |

| Ovalbumin (OVA) | Positive | Adsorption onto Al(OH)₃ nanoparticles at neutral pH | +16 ± 1.8 | nih.gov |

| CpG 1018 | ~+30 | Low concentrations | -10 | mdpi.com |

| Fulvic Acid | ~+25 | Initial pH ~3.5 | ~-25 | pjoes.com |

Theoretical and Computational Investigations of Aluminum Hydroxide Systems

Quantum Mechanical and Ab Initio Methods

Quantum mechanical methods, particularly those derived from first principles, are crucial for accurately describing the electronic structure and bonding in aluminum hydroxide (B78521) polymorphs. These calculations serve as the foundation for understanding the material's properties and predicting new structural forms.

Density Functional Theory (DFT) and Hybrid DFT Calculations of Electronic and Atomic Structures

Density Functional Theory (DFT) has been extensively used to investigate the atomic and electronic structures of aluminum hydroxide polymorphs, such as gibbsite, bayerite, and doyleite. mdpi.comrsc.org First-principles DFT calculations using the generalized-gradient approximation (GGA) have been employed to optimize crystal structures and determine electronic band structures. mdpi.com In these layered materials, Al atoms form honeycomb networks, with each Al atom coordinated to six oxygen atoms in an octahedral arrangement. mdpi.com

Studies show that both bayerite and gibbsite are insulators. DFT calculations predict band gaps of 5.54 eV for bayerite and 5.27 eV for gibbsite. mdpi.com Analysis of the projected density of states (PDOS) indicates that the valence bands are primarily composed of oxygen p-orbitals, while the conduction bands are formed mostly from oxygen s and p-orbitals with minor contributions from aluminum and hydrogen orbitals. mdpi.com It is noted that semi-local DFT methods tend to underestimate bandgaps. materialsproject.org

Hybrid DFT functionals, which incorporate a portion of Hartree-Fock exchange, have been shown to provide improved predictions for structural parameters, especially those related to hydrogen atoms and hydrogen bonding, when compared to standard GGA or LDA functionals. researchgate.net These methods have been applied to calculate the structure, electronic properties, and relative stability of various aluminum hydroxides and alumina (B75360) polymorphs. rsc.org

| Polymorph | Method | Lattice Parameters (Å, °) | Calculated Band Gap (eV) |

|---|---|---|---|

| Bayerite | DFT-GGA | a=5.07, b=8.68, c=9.44, β=90.2 | 5.54 |

| Gibbsite | DFT-GGA | a=8.67, b=5.07, c=9.72, β=94.5 | 5.27 |

| Doyleite (triclinic, P1) | DFT-GGA | a=4.97, b=5.08, c=5.19, α=100.2, β=101.8, γ=117.2 | Not Specified |

Cohesive and Exfoliation Energies of Layered Polymorphs

The layered structure of aluminum hydroxide polymorphs like gibbsite and bayerite is maintained by interlayer hydrogen bonding, which is stronger than typical van der Waals interactions. mdpi.com DFT calculations have been used to quantify the energetics of these layers. The cohesive energy of an isolated single layer of Al(OH)₃ has been calculated to be 2.60 eV/Ų. mdpi.com

The energy required to separate a single layer from the bulk material, known as the exfoliation energy, provides a measure of the interlayer binding strength. For the common polymorphs, these energies have been computed using DFT, highlighting the stability of the bulk structures. mdpi.com

| Parameter | Value |

|---|---|

| Cohesive Energy (Isolated Layer) | 2.60 eV/Ų |

| Exfoliation Energy (Bayerite) | 43.3 meV/Ų |

| Exfoliation Energy (Gibbsite) | 45.3 meV/Ų |

Prediction and Stability Analysis of Novel Aluminum Hydroxide Polymorphs

Computational methods are instrumental in predicting the existence and relative stability of different aluminum hydroxide polymorphs. rsc.orgresearchgate.net By comparing the calculated energies of various known and hypothetical structures, researchers can establish a thermodynamic stability order.

Periodic hybrid DFT calculations have been used to determine the energetic ordering of several aluminum oxides and hydroxides. rsc.org For the hydroxides, the stability was found to decrease in the following order: gibbsite > bayerite > boehmite. rsc.org Further studies using hybrid B3LYP functionals calculated the Gibbs free energies at 298 K for bayerite, doyleite, and nordstrandite relative to gibbsite, confirming gibbsite as the most stable polymorph. researchgate.net These calculations predicted nordstrandite to be the least stable of the four common Al(OH)₃ polymorphs. researchgate.net In addition to the four known polymorphs, DFT calculations that include van der Waals corrections have led to the identification of three new potential polymorphs of Al(OH)₃. researchgate.net Furthermore, ab initio calculations have been used to study high-pressure polymorphs, such as δ-Al(OH)₃, and predict pressure-induced phase transformations. researchgate.net

| Polymorph | Relative Gibbs Free Energy (kJ mol⁻¹) |

|---|---|

| Gibbsite | 0.0 |

| Bayerite | 3.9 |

| Doyleite | 4.4 |

| Nordstrandite | 15.2 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow for the study of the time evolution of aluminum hydroxide systems, providing insights into dynamic processes such as hydrolysis, solvation, and proton transfer that are not accessible through static calculations.

Car-Parrinello Molecular Dynamics (CPMD) and Ab Initio Molecular Dynamics (AIMD) for Dynamic Processes

Ab initio molecular dynamics (AIMD) methods, where forces are calculated "on-the-fly" from electronic structure theory, are powerful tools for simulating chemical reactions and dynamic events. wikipedia.org The Car-Parrinello molecular dynamics (CPMD) method, a specific formulation of AIMD, has been applied to investigate the hydrolysis reactions of Al³⁺ in aqueous solutions. wikipedia.orgaip.org These simulations have successfully modeled deprotonation and dehydration processes by using the proton-aluminum coordination number as a reaction coordinate. aip.org

More recent AIMD studies have investigated the stepwise hydrolysis of the Al(H₂O)₆³⁺ complex induced by hydroxyl ions in an explicit solvent environment. acs.orgnih.gov These simulations demonstrate the crucial role of solvent water molecules, revealing that the process involves concerted proton transfers through water wires. acs.orgnih.gov The studies also show that dehydration reactions tend to occur once the aluminum ion is coordinated by three or more hydroxyl ligands. acs.orgnih.gov Such simulations have identified Al(H₂O)₅(OH)²⁺, Al(H₂O)₄(OH)₂⁺, Al(H₂O)(OH)₃, and Al(OH)₄⁻ as geometrically stable monomeric species in solution. acs.orgnih.gov

Solvation Studies of Aluminum Hydroxide Species in Aqueous Environments

Understanding the solvation of aluminum hydroxide is critical for describing its behavior in aqueous systems. Computational studies have combined static quantum mechanical methods with dynamic simulations to model the solvation shell around aluminum hydroxide species. aalto.fiacs.orgresearchgate.net

CPMD simulations have been used to study the solvation of Al(OH)₃·H₂O and Al(OH)₄⁻. aalto.fiacs.org The results show a significant difference compared to static continuum solvation models. While static methods tend to predict that the hydroxy groups only form acceptor hydrogen bonds with the surrounding water, CPMD simulations reveal a more complex and dynamic environment. aalto.fiacs.orgresearchgate.net The dynamic simulations indicate that each hydroxy group is involved with approximately 0.6 donor and 1.5 acceptor hydrogen bonds, resulting in a total coordination number of 8-9 for the complex. aalto.fiacs.org The simulations also captured deprotonation and protonation events, indicating the fluid nature of the solvation shell and the accessibility of different species at room temperature. aalto.fiacs.orgresearchgate.net

Thermodynamic Modeling and Reaction Pathway Analysis

Thermodynamic modeling, often supported by quantum-mechanical calculations, is crucial for assessing the relative stabilities of aluminum hydroxide polymorphs. Aluminum hydroxide, Al(OH)₃, is known to exist in four main crystalline forms: gibbsite, bayerite, nordstrandite, and doyleite. researchgate.netresearchgate.netunito.it First-principle density functional theory (DFT) calculations have been instrumental in determining their structural properties and energetic ordering. rsc.orgfigshare.com

Gibbsite is consistently identified as the most thermodynamically stable polymorph under standard environmental conditions. unito.itresearchgate.net Computational studies have quantified the stability differences between the polymorphs by calculating their Gibbs free energies of formation. researchgate.netunito.it Quantum mechanical ab initio studies using the B3LYP Hamiltonian have shown that at 298 K, gibbsite is more stable than bayerite by 7.74 kJ/mol. unito.it This stability is attributed to stronger inter-layer hydrogen bonds in the gibbsite structure compared to bayerite. unito.it

Below is an interactive data table summarizing the computed relative Gibbs free energies of the Al(OH)₃ polymorphs.

| Polymorph | Relative Gibbs Free Energy (kJ/mol) at 298 K (Referred to Gibbsite) |

| Gibbsite | 0.0 |

| Bayerite | 3.9 researchgate.net |

| Doyleite | 4.4 researchgate.net |

| Nordstrandite | 15.2 researchgate.net |

Computational methods provide significant insights into the reaction pathways and transformation mechanisms between different aluminum hydroxide species, from initial oligomers to crystalline phases. Density functional theory (DFT) calculations have been used to explore the precursors to crystallization. researchgate.net Some computational studies suggest that Al iso-tetramers are the primary oligomers responsible for the nucleation of gibbsite, as they represent the simplest form of oligomers containing octahedral Al and are energetically favorable compared to other higher-order oligomers. researchgate.net

Molecular dynamics simulations have also been used to trace the dynamic behavior of aluminum complexes in solution. oulu.fi For example, CPMD simulations have shown that certain pentameric aluminum complexes experience significant structural changes, indicating their role as transient intermediates in polymerization pathways. oulu.fi These computational approaches can model the influence of kinetic factors on the reaction pathway. The "continuous" model of polymerization, for instance, posits that the rate of base addition (alkali neutralization) is a key factor that determines the evolution of different hydrolytic polymeric species, guiding the system toward either transient polymers or more stable structures like Keggin-Al₁₃. researchgate.net

Theoretical models have also been developed to predict phase transformation sequences. By accounting for the energy barriers associated with the creation of new interfaces between competing phases, models can predict the consecutive formation of different metastable phases en route to the most stable bulk hydroxide, a process that often follows Ostwald's Rule of Stages. researchgate.net Application of such models to the phase stability of aluminum in water predicts a transformation sequence from amorphous alumina to (pseudo)boehmite, which aligns with experimental observations. researchgate.netresearchgate.net

Surface and Interfacial Chemistry of Aluminum Hydroxide

Mechanisms of Adsorption on Aluminum Hydroxide (B78521) Surfaces

Adsorption onto aluminum hydroxide is a complex process governed by several distinct mechanisms that can operate independently or concurrently. The predominant mechanism is largely determined by the physicochemical properties of the adsorbate, the surface characteristics of the aluminum hydroxide, and the solution chemistry, such as pH and ionic strength.

Electrostatic Interactions and Surface Charge Dynamics

The surface of aluminum hydroxide in an aqueous solution is characterized by the presence of aluminol groups (Al-OH). These groups are amphoteric and can undergo protonation or deprotonation depending on the pH of the solution, leading to a variable surface charge.

Below the Point of Zero Charge (pH < pHpzc): The surface hydroxyl groups become protonated (Al-OH + H⁺ ⇌ Al-OH₂⁺), resulting in a net positive surface charge.

Above the Point of Zero Charge (pH > pHpzc): The surface hydroxyl groups deprotonate (Al-OH + OH⁻ ⇌ Al-O⁻ + H₂O), leading to a net negative surface charge.

The pH at which the net surface charge is zero is known as the point of zero charge (pHpzc). For many forms of aluminum hydroxide, the pHpzc is typically in the alkaline range (often around 9 or higher), meaning its surface is positively charged in most neutral and acidic environments nih.govresearchgate.net. This positive charge is a primary driver for the adsorption of negatively charged molecules (anions) and proteins with isoelectric points (pI) below the solution pH through electrostatic attraction nih.govnih.gov. For instance, the adsorption of negatively charged ovalbumin at pH 7.4 is greatest when the adjuvant surface charge is positive nih.gov. Conversely, positively charged molecules like lysozyme are effectively adsorbed only when the surface has a negative charge (at pH values above the pzc) nih.gov.

The surface charge can be significantly modified by the adsorption of other ions, such as phosphate (B84403) or carbonate, which can lower the pHpzc and alter the electrostatic landscape of the surface nih.govnih.gov.

| Aluminum Hydroxide Form | Point of Zero Charge (pHpzc) | Surface Charge at pH 7 | Primary Adsorption via Electrostatics |

|---|---|---|---|

| Amorphous Aluminum Hydroxide | ~9.2 - 11.0 | Positive | Anions, Anionic Proteins (e.g., Ovalbumin) nih.gov |

| Gibbsite (crystalline) | ~9.5 - 10 | Positive | Anions, Anionic Proteins |

| Phosphate-Treated Al(OH)₃ | Can be lowered to ~4.6 | Negative | Cations, Cationic Proteins (e.g., Lysozyme) nih.gov |

| Carbonate-Containing Al(OH)₃ Gel | Decreases with carbonate content nih.gov | Variable (Positive to Negative) | Depends on carbonate loading |

Ligand Exchange Mechanisms

Ligand exchange, also known as specific adsorption, is a powerful mechanism where a ligand from the solution displaces a surface hydroxyl group to form a direct covalent or coordinate bond with a surface aluminum atom dss.go.th. This mechanism is considered a much stronger interaction than electrostatic attraction and is often irreversible nih.govcncb.ac.cn.

This process is particularly important for the adsorption of anions that can form strong complexes with aluminum, such as phosphate, fluoride, and carboxylate groups nih.govdss.go.th. For example, the adsorption of Hepatitis B surface antigen (HBsAg) onto aluminum hydroxide is predominantly due to a ligand exchange mechanism between the phosphate groups of the antigen's phospholipids and the surface hydroxyls of the adjuvant cncb.ac.cn. Similarly, studies on the adsorption of pepsin have shown that while electrostatic attraction is important, the inability to desorb the protein with water suggests specific adsorption through ligand exchange involving the protein's carboxylate groups nih.gov.

The relative contribution of ligand exchange versus electrostatic interaction varies among different molecules. For bovine serum albumin (BSA), adsorption is dominated by electrostatic forces, whereas for tetanus toxin (TT) and β-casein, ligand exchange plays a significant role nih.gov.

| Adsorbate | Functional Group | Primary Adsorption Mechanism on Al(OH)₃ | Reference |

|---|---|---|---|